molecular formula C19H16FNO3 B6456220 methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 2548989-59-7

methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No. B6456220
CAS RN: 2548989-59-7
M. Wt: 325.3 g/mol
InChI Key: KMHNXMOQURJQHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their applications in medicinal and synthetic organic chemistry . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds . This method utilizes a radical approach and has been applied to various compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate” is represented by the SMILES string O=C(OC)C1=C(C=CC=C2)C2=NC(C(C=C3)=CC=C3F)=C1 . This indicates the presence of a quinoline core with a fluorophenyl group and a methyl ester group .


Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including microwave synthesis, one-pot reactions, solvent-free conditions, and photocatalytic synthesis . These methods aim to produce greener and more sustainable chemical processes .


Physical And Chemical Properties Analysis

“Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate” is a solid compound . Its empirical formula is C17H12FNO2 and it has a molecular weight of 281.28 .

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives have significant importance in medicinal chemistry . They are often used as scaffolds in drug discovery and play a major role in the field of medicinal chemistry . The presence of the fluorophenyl group could potentially enhance the biological activity of the compound.

Synthetic Organic Chemistry

Quinolines are essential compounds in synthetic organic chemistry . They serve as key intermediates in the synthesis of complex organic molecules. The ethoxy and carboxylate groups in “methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate” could potentially be used as points of diversification in synthetic routes.

Industrial Chemistry

Quinoline and its derivatives have applications in industrial chemistry . They are used in the synthesis of dyes, food colorants, and other organic compounds .

Agrochemicals

Many quinoline derivatives are found to have applications as agrochemicals . They could potentially be used in the development of new pesticides or herbicides.

Bio-organic and Bio-organometallic Processes

Quinoline derivatives are also used in the study of bio-organic and bio-organometallic processes . They can serve as models for understanding these complex processes.

Green Chemistry

Recent advances in chemistry have focused on developing greener and more sustainable chemical processes . Quinoline derivatives, including “methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate”, could potentially be synthesized using green chemistry protocols .

Safety and Hazards

“Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate” has been classified as Aquatic Chronic 4 according to its hazard statements . It is non-combustible and has a WGK of 3 . The flash point is not applicable .

Future Directions

The synthesis of quinoline derivatives is a growing field with increasing societal expectations for chemists to produce greener and more sustainable chemical processes . Future research may focus on developing more efficient and environmentally friendly synthesis methods for these compounds .

properties

IUPAC Name

methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-3-24-18-11-17(12-4-7-14(20)8-5-12)21-16-9-6-13(10-15(16)18)19(22)23-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNXMOQURJQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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